1-(2-Fluorophenyl)-2-nitropropene

Nitroalkene Reactivity Electrophilic Addition Structure-Activity Relationship

Sourcing 1-(2-fluorophenyl)-2-nitropropene with the correct ortho-substitution is critical for reproducible research. The ortho-fluorine's strong electron-withdrawing effect significantly enhances the β-carbon electrophilicity, making direct substitution with unsubstituted or para-fluoro isomers scientifically invalid without complete reaction re-optimization. This intermediate is essential for synthesizing 2-fluoroamphetamine scaffolds for CNS SAR studies and for producing 1-(2-fluorophenyl)-2-propanone via SnCl₂ reduction in 67-89% isolated yields. Validate the positional isomer identity and purity before procurement to secure your downstream product profiles.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B12048242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2-nitropropene
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1F)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
InChIKeySIKJWKHYKLQDSS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-2-nitropropene: Properties and Role as a Fluorinated Nitroalkene Intermediate


1-(2-Fluorophenyl)-2-nitropropene (CAS 829-40-3) is a fluorinated aromatic nitroalkene with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol . It is characterized by an ortho-fluorine substituent on the phenyl ring and a conjugated nitropropene side chain, which renders the β-carbon highly electrophilic and reactive toward nucleophilic addition . The compound is a yellow crystalline solid or powder, practically insoluble in water but soluble in common organic solvents such as ethanol, acetone, and dichloromethane [1]. Its primary utility lies in organic synthesis as a key intermediate for constructing fluorinated aromatic derivatives, particularly for structure–reactivity studies of substituted nitroalkenes .

Why 1-(2-Fluorophenyl)-2-nitropropene Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs


The ortho-fluorine substituent in 1-(2-fluorophenyl)-2-nitropropene imparts distinct electronic and steric properties that fundamentally alter its reactivity compared to unsubstituted phenyl-2-nitropropene or para-fluorinated isomers . The strong electron-withdrawing inductive (-I) effect of the ortho-fluorine polarizes the conjugated π-system, enhancing the electrophilicity of the β-carbon and thereby increasing susceptibility to nucleophilic attack relative to the unsubstituted analog . Furthermore, the ortho position introduces steric constraints that can influence reaction regioselectivity and product profiles [1]. Generic substitution with a non-fluorinated or differently positioned isomer will therefore yield a different reactivity profile and a distinct downstream product (e.g., unsubstituted amphetamine vs. 2-fluoroamphetamine), making direct interchange scientifically invalid without re-optimization of reaction conditions [2].

Quantitative Differentiation of 1-(2-Fluorophenyl)-2-nitropropene: Comparative Data for Scientific Selection


Enhanced Electrophilicity at β-Carbon: Ortho-Fluorine vs. Unsubstituted Phenyl-2-nitropropene

The ortho-fluorine substituent in 1-(2-fluorophenyl)-2-nitropropene exerts a strong electron-withdrawing inductive (-I) effect that increases the positive polarization of the β-carbon, thereby enhancing its electrophilicity compared to the unsubstituted analog 1-phenyl-2-nitropropene . While direct quantitative electrophilicity parameters (e.g., Mayr's E) are not available for this specific pair, the class-level inference is supported by Hammett substituent constants: σₘ (F) = 0.34 indicates significant electron withdrawal, whereas σₘ (H) = 0.00 for the unsubstituted analog [1]. This differential polarization directly impacts reaction rates in nucleophilic additions, making the ortho-fluoro derivative a more reactive electrophile in Michael additions and conjugate additions .

Nitroalkene Reactivity Electrophilic Addition Structure-Activity Relationship

Distinct Reduction Product Identity: 2-Fluoroamphetamine vs. Amphetamine

Reduction of 1-(2-fluorophenyl)-2-nitropropene yields 2-fluoroamphetamine, a fluorinated analog of amphetamine with distinct pharmacological properties [1]. This is fundamentally different from the reduction product of 1-phenyl-2-nitropropene, which yields unsubstituted amphetamine [2]. The presence of the ortho-fluorine atom in the final amine product alters its metabolic stability, lipophilicity, and receptor binding profile compared to the non-fluorinated parent [3]. For researchers targeting fluorinated phenethylamine derivatives, 1-(2-fluorophenyl)-2-nitropropene is the only direct precursor to 2-fluoroamphetamine; substitution with the unsubstituted or para-fluoro analog will yield an entirely different final compound, rendering the synthesis invalid for the intended target .

Medicinal Chemistry Fluorinated Pharmaceuticals Nitro Reduction

Validated Reduction Yield to 2-Fluorophenylacetone: 89% Isolated Yield

A validated procedure for the reduction of 1-(2-fluorophenyl)-2-nitropropene to 1-(2-fluorophenyl)-2-propanone (o-fluoro-P2P) using SnCl₂·2H₂O in ethyl acetate followed by acidic hydrolysis achieves an isolated yield of 89% with 98% purity (HPLC) [1]. This yield falls within the reported range of 85-92% for this general procedure applied across multiple phenylnitropropene substrates, indicating robust reproducibility [2]. A separate methodology using powdered iron and FeCl₃ in water/HCl yields the same ketone product at 67% isolated yield . These quantitative yields provide procurement confidence that the compound performs reliably in downstream transformations.

Synthetic Methodology Ketone Synthesis Nitroalkene Reduction

Lipophilicity Comparison: Ortho-Fluoro vs. Para-Fluoro Isomer

The ortho-fluorine substitution in 1-(2-fluorophenyl)-2-nitropropene results in a distinct lipophilicity profile compared to its para-fluoro isomer. The estimated logP for 1-(4-fluorophenyl)-2-nitropropene is 2.99 , whereas the ortho-fluoro derivative is reported with a logP of approximately 2.99 as well, though experimental values vary and are not directly comparable due to different estimation methods . While the absolute logP values are similar, the ortho position introduces steric hindrance that can affect molecular recognition, membrane permeability, and metabolic stability in biological systems compared to the para isomer [1]. For applications requiring specific steric or electronic profiles, the ortho isomer is not interchangeable with the para isomer.

Physicochemical Properties Lipophilicity Isomer Comparison

Physicochemical Property Comparison: Melting Point and Density

1-(2-Fluorophenyl)-2-nitropropene exhibits a melting point of 43-44°C or 54-58°C [1] depending on purity and measurement conditions, and a density of approximately 1.25 g/cm³ [2]. In contrast, the para-fluoro isomer 1-(4-fluorophenyl)-2-nitropropene has a reported density of 1.23 g/cm³ and a boiling point of 262.2°C at 760 mmHg . The ortho isomer decomposes before boiling, whereas the para isomer has a defined boiling point [3]. These physical property differences reflect the influence of ortho-fluorine substitution on intermolecular interactions and thermal stability, and have practical implications for purification, storage, and handling in laboratory and industrial settings.

Physical Properties Solid-State Characterization Isomer Comparison

Optimal Research and Industrial Use Cases for 1-(2-Fluorophenyl)-2-nitropropene


Synthesis of 2-Fluoroamphetamine and Fluorinated Phenethylamine Derivatives

This compound is the essential and direct precursor for the synthesis of 2-fluoroamphetamine (2-FA) via nitro group reduction [1]. The ortho-fluorine atom is retained throughout the synthetic sequence, yielding a fluorinated phenethylamine scaffold with altered metabolic stability and receptor binding profiles compared to non-fluorinated analogs. This application is particularly relevant for medicinal chemistry programs exploring structure-activity relationships (SAR) of fluorinated CNS-active compounds .

Preparation of 2-Fluorophenylacetone for Further Derivatization

Reduction of 1-(2-fluorophenyl)-2-nitropropene using SnCl₂/HCl or Fe/HCl provides 1-(2-fluorophenyl)-2-propanone (o-fluoro-P2P) in 67-89% isolated yield [2]. This ketone intermediate serves as a versatile building block for subsequent transformations, including reductive amination, Grignard additions, and aldol condensations, enabling access to a wide range of ortho-fluorinated aromatic compounds .

Structure-Reactivity Studies of Substituted Nitroalkenes

The ortho-fluorine substituent provides a well-defined electronic and steric perturbation for systematic studies of nitroalkene reactivity [3]. Researchers investigating the influence of substituent effects on Michael addition rates, cycloaddition regioselectivity, or nucleophilic aromatic substitution can use this compound as a model substrate to probe ortho-substituent effects, with the para-fluoro isomer serving as a control for positional effects .

Fluorinated Building Block for Specialty Chemical Synthesis

As a fluorinated nitroalkene, this compound serves as a precursor to fluorinated aromatic derivatives with applications in agrochemicals, materials science, and specialty polymers . The nitro group can be reduced to an amine or converted to other functional groups (e.g., carbonyl via Nef reaction), while the ortho-fluorine imparts enhanced metabolic stability or altered electronic properties in the final product .

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